molecular formula C15H11NO B3034813 dibenzo[b,f]azocin-6(5H)-one CAS No. 23112-88-1

dibenzo[b,f]azocin-6(5H)-one

Cat. No.: B3034813
CAS No.: 23112-88-1
M. Wt: 221.25 g/mol
InChI Key: DVAIOEGZPDKFKC-UHFFFAOYSA-N
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Description

Dibenzo[b,f]azocin-6(5H)-one is a tricyclic compound featuring two benzene rings fused to an eight-membered azocine ring containing a ketone group at position 6 (Figure 1). This scaffold is part of a broader class of tricyclic heterocycles, which are considered "privileged structures" in medicinal chemistry due to their versatility in drug design . Its synthetic accessibility and structural flexibility allow for diverse substitutions, enabling modulation of biological activity. Recent studies highlight its role as a hydrophobic "cap" in histone deacetylase (HDAC) inhibitors, where it enhances inhibitory potency and selectivity against cancer cell lines .

Properties

IUPAC Name

(11Z)-5H-benzo[c][1]benzazocin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAIOEGZPDKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrohalogenation-Mediated Cyclization

A 2022 study demonstrated the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline as a critical step (Figure 1). The reaction proceeds via syn-selective addition of HBr to the alkyne, forming a bromoalkene intermediate. Subsequent N-acetylation stabilizes the amine group, enabling Suzuki–Miyaura cross-coupling with aryl boronic acids and Ullmann-type intramolecular coupling to form the azocine ring. This method achieved a 62% yield after optimization, with reaction conditions carefully controlled to avoid dehydrohalogenation side reactions.

Palladium-Catalyzed Ring-Closing Reactions

Early work by PubMed-cited researchers (2006) utilized palladium-catalyzed cyclization of substituted anilines pre-functionalized with ortho-halogenated aryl groups. For example, treatment of 2-bromo-N-(2-bromophenyl)aniline with Pd(PPh₃)₄ and a base in toluene at 110°C induced cyclization, yielding the dibenzoazocine core in 45% yield. While lower in efficiency compared to modern methods, this approach allows modular substitution at positions 4, 7, and 11.

Buchwald–Hartwig Coupling for Ring Expansion

Adapting methodologies from related compounds, researchers have employed Buchwald–Hartwig amination to assemble the azocine ring. Starting from ethynylaniline derivatives, sequential Sonogashira coupling and hydrohalogenation generate haloalkene intermediates, which undergo intramolecular C–N coupling to form the lactam structure. This method emphasizes ligand selection (e.g., XantPhos) to enhance catalytic activity, achieving yields up to 75% in model systems.

Detailed Methodologies and Reaction Optimization

Hydrohalogenation-Driven Synthesis

The 2022 RSC protocol outlines a four-step process (Table 1):

Table 1: Hydrohalogenation route for this compound synthesis

Step Reaction Conditions Yield
1 Sonogashira coupling PdCl₂(PPh₃)₂, CuI, Et₃N 85%
2 syn-Hydrohalogenation HBr, THF, 0°C → RT 78%
3 N-Acetylation Ac₂O, DMAP, CH₂Cl₂ 95%
4 Ullmann coupling CuI, 1,10-phenanthroline, K₃PO₄ 62%

Critical to success is the N-acetylation step, which prevents undesirable dehydrohalogenation during coupling. The use of 1,10-phenanthroline as a ligand in the Ullmann reaction suppresses homocoupling byproducts.

Palladium-Mediated Cyclization

The 2006 PubMed study highlights substituent effects on cyclization efficiency (Table 2):

Table 2: Substituent impact on palladium-catalyzed cyclization

R₁ (Position 4) R₂ (Position 11) Yield (%)
Cl H 45
NO₂ CH₃ 38
OCH₃ Ph 28

Electron-withdrawing groups (e.g., NO₂) at position 4 reduce yields due to increased steric hindrance, while bulky aryl groups at position 11 hinder ring closure.

Buchwald–Hartwig Ring Expansion

Adapted from aza-dibenzocyclooctyne syntheses, this method employs:

  • Sonogashira Coupling : 2-Iodoaniline reacts with phenylacetylene under Pd/Cu catalysis (89% yield).
  • Hydrohalogenation : HBr addition forms a Z-bromoalkene (78% yield).
  • Buchwald–Hartwig Coupling : Using Pd₂(dba)₃ and XantPhos, intramolecular amination constructs the lactam ring (72% yield).

Comparative Analysis of Synthetic Routes

Table 3: Method comparison for this compound synthesis

Method Advantages Limitations Max Yield
Hydrohalogenation High regioselectivity, scalable Sensitive to moisture 62%
Pd-catalyzed cyclization Modular substitution Low yields, harsh conditions 45%
Buchwald–Hartwig Mild conditions, functional tolerance Requires expensive ligands 75%

The hydrohalogenation route excels in scalability but demands rigorous exclusion of moisture. Conversely, Buchwald–Hartwig offers functional group compatibility at higher costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances suggest translating batch protocols to continuous flow systems could enhance yields. For example, microreactors facilitate rapid mixing in hydrohalogenation steps, minimizing side reactions.

Solvent and Catalyst Recycling

Pd recovery via supported catalysts (e.g., Pd/C) reduces costs in large-scale cyclization reactions. Ethanol/water mixtures as solvents improve environmental sustainability.

Chemical Reactions Analysis

Chemical Reactions

Dibenzo[b,f]azocin-6(5H)-one participates in various chemical reactions due to its reactive lactam group.

  • Nucleophilic Substitution: The nitrogen atom in the lactam group can undergo nucleophilic substitution reactions.

  • Oxidation Reactions: It can undergo oxidation reactions.

  • Reactions with Azides: Dibenzoazocine derivatives react with azides in copper-free click reactions, yielding regioisomers .

Bioorthogonal Chemistry

Dibenzoazocines are used in bioorthogonal chemistry. Specifically, they can be used for copper-free click reactions with biomolecules .

  • Labeling of Biomolecules: Dibenzoazocines facilitate the selective tagging of biomolecules in living systems, aiding cellular imaging and tracking processes.

  • Click Reactions with Azides: Dibenzoazocine derivatives can react with azides derived from 5-methyluridine in non-catalyzed reactions. The reaction yields regioisomers, and the ratio of isomers depends on the type of regioisomer and the solvent .

Comparison with Similar Compounds

Structural similarities exist between (Z)-dibenzo[b,f]azocin-6(5H)-one and other compounds:

Compound NameStructure TypeUnique Features
Dihydro-dibenzo[b,g]azonineDihydro derivativeExhibits different reactivity patterns due to saturation
Benzimidazo[1,2-b]benzazepinePolycyclic aromaticKnown for its anti-inflammatory properties
Indolo[2,3-e]dibenzo[b,g]azonineIndole fused systemDisplays significant antitumor activity

These compounds differ primarily in their structural configurations and resulting chemical properties. (Z)-dibenzo[b,f]azocin-6(5H)-one is unique due to its specific lactam functionality, which influences both its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Biological Applications

Dibenzo[b,f]azocin-6(5H)-one exhibits several biological activities, making it a candidate for various applications:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

  • Anti-Cancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, modifications to the compound have shown enhanced efficacy against certain cancer types, suggesting a promising avenue for drug development .
  • Neurotransmitter Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This suggests applications in treating neurological disorders.

Bioorthogonal Chemistry

This compound is notable for its role in bioorthogonal labeling, allowing for selective tagging of biomolecules within living systems. This property is crucial for cellular imaging and tracking processes, aiding in the understanding of complex biological interactions.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes:

Synthesis Overview

The synthesis typically involves multiple steps including:

  • Preparation of Precursors : Starting materials are prepared through standard organic reactions.
  • Formation of the Dibenzoazocin Core : This is achieved via cyclization reactions that construct the dibenzoazocin framework.
  • Functionalization : Further modifications can be made to enhance biological activity or solubility.

Industrial Production

For large-scale production, methods are optimized using continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Cellular Imaging

In vivo studies demonstrate the compound's effectiveness in selectively labeling cancer cells. This facilitates real-time imaging and tracking of tumor progression, which is essential for advancing cancer research and treatment strategies.

Drug Development

Research indicates that modifications to this compound can lead to improved pharmacological profiles. For example, derivatives have been synthesized that show increased potency against specific cancer cell lines, indicating potential for new therapeutic agents.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Applications
This compoundDibenzoazocin coreAnti-cancer, bioorthogonal labeling
11,12-dihydrothis compoundSimilar corePotential neuropharmacological applications
Benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)-dioneAdditional ring systemsDiverse biological activities

Mechanism of Action

The mechanism by which dibenzo[b,f]azocin-6(5H)-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Tricyclic Compounds

Compound Central Ring Size Heteroatoms Key Functional Groups Biological Relevance
Dibenzo[b,f]azocin-6(5H)-one 8-membered 1 N Ketone (C6) HDAC inhibition, cytotoxicity
Dibenzo[b,f][1,5]diazocine-6,12-dione 8-membered 2 N Two ketones (C6, C12) Cytotoxicity, antimicrobial activity
Dibenzo[b,e]azepine-6,11-dione 7-membered 1 N Two ketones (C6, C11) Crystallographic studies
Dibenzo[b,f]oxepine 7-membered 1 O None Microtubule inhibition, photopharmacology
11,12-Dihydrothis compound 8-membered 1 N Ketone (C6), saturated bonds Enhanced HDAC inhibition
  • Dibenzo[b,f][1,5]diazocine-6,12-dione: Contains two nitrogen atoms and two ketone groups, enabling stronger hydrogen bonding. Derivatives exhibit cytotoxic effects against HeLa and U87 cancer cells but show variable selectivity for normal cells (e.g., HEK293) .
  • Dibenzo[b,e]azepine-6,11-dione : A seven-membered analog with lower conformational flexibility. Crystallographic studies reveal planar aromatic systems, limiting interactions with enzyme active sites .
  • Dibenzo[b,f]oxepine : The oxygen atom confers distinct electronic properties, making it suitable as a microtubule-disrupting agent. Hybrids with azobenzene show promise in photopharmacology due to photoswitchable E/Z isomerization .
  • 11,12-Dihydrothis compound: Partial saturation of the azocine ring reduces steric strain, improving HDAC inhibition (IC50 = 0.266 µM vs. Vorinostat’s 0.630 µM) .

Table 2: HDAC Inhibition and Cytotoxicity Data

Compound HDAC IC50 (µM) Cytotoxicity (IC50, µM) Selectivity Index (Cancer/Normal Cells)
This compound (7k) 0.183 1.2 (MV4-11 leukemia) >10
11,12-Dihydrothis compound (7t) 0.266 1.8 (Daudi lymphoma) >8
Dibenzo[b,f][1,5]diazocine-6,12-dione (10f) 0.875 3.5 (HeLa) 2.5
Vorinostat (Reference) 0.630 2.1 (MV4-11) 3.0
  • HDAC Inhibition: this compound derivatives (e.g., 7k) exhibit superior HDAC inhibition compared to Vorinostat. The eight-membered ring’s conformational flexibility and optimal side-chain length (five carbons) enhance binding to HDAC’s catalytic pocket .
  • Cytotoxicity: While dibenzo[b,f][1,5]diazocine-6,12-dione derivatives show moderate cytotoxicity, their selectivity for cancer cells is lower than azocinone-based compounds. For example, compound 10f has an IC50 of 3.5 µM against HeLa cells but only 2.5-fold selectivity over normal cells .
  • Microtubule Inhibition : Dibenzo[b,f]oxepines (e.g., hybrid 9e) disrupt tubulin polymerization via colchicine-like binding, with photoresponsive properties enabling spatiotemporal control in photopharmacology .

Biological Activity

Dibenzo[b,f]azocin-6(5H)-one is a polycyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H11NOC_{15}H_{11}NO and a molecular weight of approximately 221.25 g/mol. The compound features a fused dibenzoazocin structure, which contributes to its unique chemical properties and biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₁NO
Molecular Weight221.25 g/mol
CAS Number23112-88-1
InChI KeyDVAIOEGZPDKFKC-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization. Common synthetic routes include:

  • Formation of the Dibenzoazocin Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Various functional groups can be introduced to enhance the biological activity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains. A notable study demonstrated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

  • Case Study : In vitro assays showed that specific derivatives had IC50 values in the low micromolar range, indicating potent antibacterial activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

  • Mechanism of Action : It is hypothesized that the compound interacts with specific cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Binding : It potentially binds to various receptors, modulating signaling pathways crucial for cell survival and proliferation.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other dibenzo compounds, which may exhibit varying degrees of biological activity. For instance:

CompoundBiological ActivityReference
This compoundAntimicrobial, Anticancer
11,12-dihydrodibenzo[b,f]azocinLimited data on biological activity

Q & A

Q. What are the recommended analytical techniques for characterizing dibenzo[b,f]azocin-6(5H)-one’s structural and electronic properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm proton and carbon environments, particularly for distinguishing tautomeric forms and hydrogen bonding interactions.
  • X-ray Crystallography : Essential for resolving crystal packing and stereochemical details, especially when studying polymorphic variations .
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using databases like NIST Chemistry WebBook for cross-referencing .

Q. How should initial experiments be designed to investigate the compound’s reactivity under varying conditions?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (e.g., temperature, solvent polarity, catalysts) to identify dominant factors influencing reactivity .
  • Pre-Experimental Screening : Use small-scale reactions (e.g., microfluidic platforms) to assess kinetic stability and byproduct formation .
  • Control Groups : Include inert analogs (e.g., methylated derivatives) to isolate reactivity attributable to the azocinone core .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound across studies be resolved?

Methodological Answer:

  • Systematic Meta-Analysis : Reconcile discrepancies by comparing experimental conditions (e.g., oxygen sensitivity, trace metal impurities) and statistical significance thresholds .
  • Variable Standardization : Adopt unified protocols for solvent purity, reaction times, and analytical calibration to minimize inter-lab variability .
  • Sensitivity Analysis : Use computational tools to model how minor changes in reaction parameters (e.g., pH, ionic strength) alter outcomes .

Q. What methodological considerations are critical when integrating computational modeling with experimental data for this compound?

Methodological Answer:

  • Hybrid DFT-MD Approaches : Combine quantum mechanics (QM) for electronic structure analysis with molecular dynamics (MD) to simulate solvation effects and transition states .
  • Experimental Validation Loops : Iteratively refine computational models using experimental data (e.g., kinetic isotope effects) to improve predictive accuracy .
  • Data Interoperability : Use platforms like COMSOL Multiphysics to harmonize simulation outputs with empirical datasets .

Q. How can a robust theoretical framework be established for studying the compound’s mechanism of action in complex systems (e.g., enzymatic inhibition)?

Methodological Answer:

  • Conceptual Anchoring : Ground hypotheses in existing theories (e.g., Hammond’s postulate for transition state analysis) to guide mechanistic studies .
  • Multi-Scale Modeling : Integrate QM calculations for active-site interactions with coarse-grained models for protein dynamics .
  • Hypothesis-Driven Experimentation : Design assays (e.g., stopped-flow kinetics) to test predictions derived from theoretical models .

Q. What strategies optimize the reproducibility of synthesis and characterization protocols for this compound?

Methodological Answer:

  • Procedural Documentation : Publish detailed step-by-step protocols, including purification thresholds (e.g., HPLC purity >98%) and storage conditions (e.g., inert atmosphere) .
  • Cross-Validation : Collaborate with independent labs to replicate key findings and validate analytical reproducibility .
  • Open Data Repositories : Share raw datasets (e.g., crystallographic files, spectral data) in platforms like Zenodo for transparency .

Q. How can challenges in cross-disciplinary research involving this compound (e.g., pharmacology and materials science) be addressed?

Methodological Answer:

  • Interdisciplinary Frameworks : Align experimental goals with domain-specific standards (e.g., OECD guidelines for toxicology; CRDC classifications for materials engineering) .
  • Collaborative Toolkits : Use shared digital platforms for real-time data integration, such as combining pharmacological assay results with materials stability tests .
  • Thematic Bridging : Develop unified metrics (e.g., binding affinity vs. thermal conductivity) to quantify performance across disciplines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dibenzo[b,f]azocin-6(5H)-one
Reactant of Route 2
dibenzo[b,f]azocin-6(5H)-one

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